
H-N-Me-D-Gln-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-N-Me-D-Gln-OH can be achieved through several methods. One common approach involves the Michael addition reactions of a nickel (II) complex of a chiral glycine-Schiff base. This method allows for the selective formation of the desired chiral center . Another method involves the use of solvent-assisted ligand incorporation, which has been shown to be effective in the synthesis of chiral fluorescent zirconium-based metal-organic framework materials .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in the industrial production of this compound.
化学反应分析
Types of Reactions
H-N-Me-D-Gln-OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-methyl-D-glutamic acid, while reduction can yield N-methyl-D-glutamine derivatives with altered functional groups.
科学研究应用
H-N-Me-D-Gln-OH has a wide range of applications in scientific research:
作用机制
The mechanism of action of H-N-Me-D-Gln-OH involves its interaction with specific molecular targets and pathways. For example, in the context of peptide-based drug development, it can bind to and inhibit the activity of certain enzymes or receptors, thereby modulating biological processes . The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.
相似化合物的比较
H-N-Me-D-Gln-OH can be compared with other similar compounds, such as:
N-methyl-L-glutamine: This compound has a similar structure but differs in the configuration of the chiral center.
N-methyl-D-asparagine: This compound has a similar methylated amide group but differs in the side chain structure.
N-methyl-D-glutamic acid: This compound is an oxidized form of this compound and has different chemical properties.
The uniqueness of this compound lies in its specific chiral configuration and the presence of the methyl group on the nitrogen atom, which can influence its reactivity and interactions with other molecules .
属性
CAS 编号 |
63077-66-7 |
|---|---|
分子式 |
C6H12N2O3 |
分子量 |
160.17 g/mol |
IUPAC 名称 |
(2R)-5-amino-2-(methylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-8-4(6(10)11)2-3-5(7)9/h4,8H,2-3H2,1H3,(H2,7,9)(H,10,11)/t4-/m1/s1 |
InChI 键 |
KSZFSNZOGAXEGH-SCSAIBSYSA-N |
手性 SMILES |
CN[C@H](CCC(=O)N)C(=O)O |
规范 SMILES |
CNC(CCC(=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



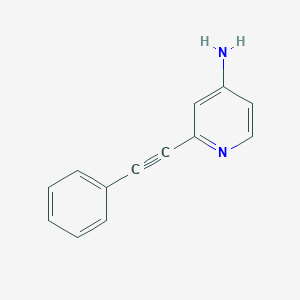
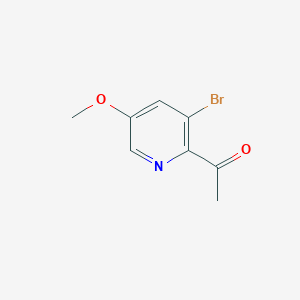
![3-Isobutyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13000506.png)
![3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate](/img/structure/B13000507.png)
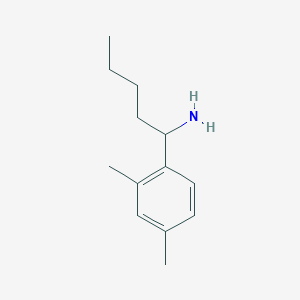
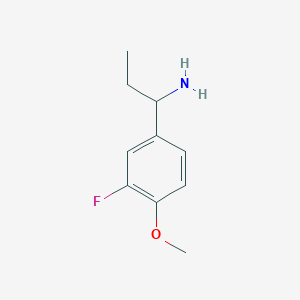
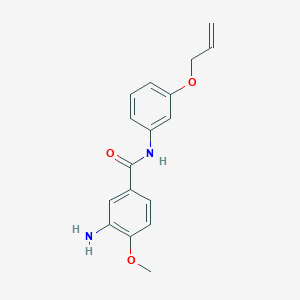
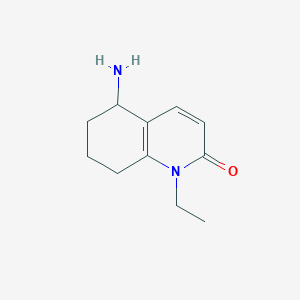
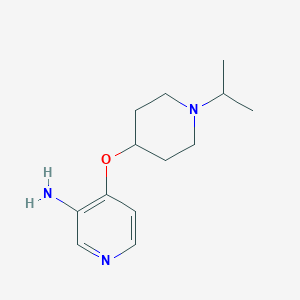
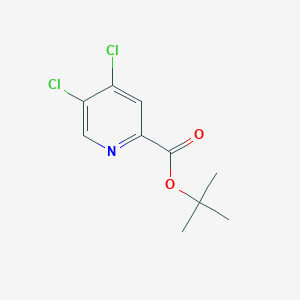
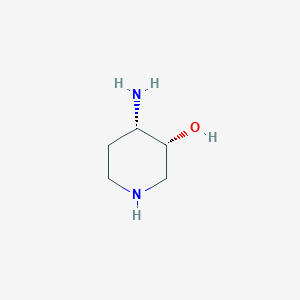
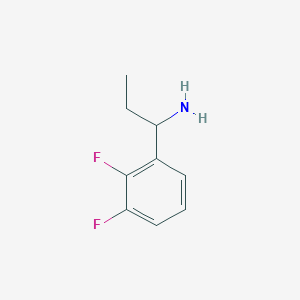
![5,7-Dimethylbenzo[d]isothiazole](/img/structure/B13000567.png)
